TC-I 15

Beschreibung

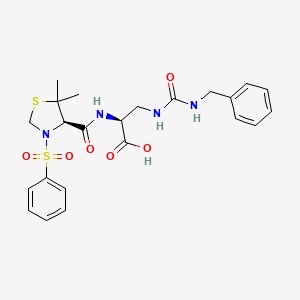

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(4R)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-3-(benzylcarbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLHCUGVLCGKKX-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CNC(=O)NCC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CNC(=O)NCC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Understanding the Selectivity of TC-I-15 for α2β1 Integrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of TC-I-15, a small molecule inhibitor reported to target the α2β1 integrin. While initially identified as a potent inhibitor of α2β1, further studies have revealed a more complex interaction profile with other collagen-binding integrins. This document aims to consolidate the available data, present detailed experimental methodologies for assessing selectivity, and visualize the key signaling pathways and experimental workflows involved.

Quantitative Selectivity Profile of TC-I-15

TC-I-15 has been evaluated for its inhibitory activity against a panel of integrins. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Activity of TC-I-15 against α2β1 Integrin

| Experimental Condition | Ligand/Substrate | IC50 (nM) | Reference |

| Human platelet adhesion (static) | Type I Collagen | 12 | |

| Human platelet adhesion (flow) | Type I Collagen | 715 | |

| C2C12 cell adhesion | GFOGER peptide | < 30,000 | [1] |

| C2C12 cell adhesion | GLOGEN peptide | < 1,000 | [1] |

Table 2: Selectivity Profile of TC-I-15 Against Other Integrins

| Integrin | Ligand/Substrate | Outcome | Reference |

| α1β1 | GFOGER peptide | Inhibits with similar potency to α2β1 | [1][2] |

| α11β1 | GFOGER peptide | Weakly inhibits | [1] |

| αvβ3 | Not specified | No inhibition at concentrations exceeding 1000 nM | |

| α5β1 | Not specified | No inhibition at concentrations exceeding 1000 nM | |

| α6β1 | Not specified | No inhibition at concentrations exceeding 1000 nM | |

| αIIbβ3 | Not specified | No inhibition at concentrations exceeding 1000 nM | |

| α10β1 | GFOGER/GLOGEN peptides | No effect | [1] |

| α3β1 | Laminin 511 | No effect | [1] |

Note: GFOGER is a high-affinity synthetic collagen peptide for collagen-binding integrins, while GLOGEN is a lower-affinity peptide.[1] The difference in TC-I-15 potency against α2β1 binding to these peptides suggests a competitive mechanism of inhibition.[1][3]

Experimental Protocols for Determining Integrin Inhibitor Selectivity

The following sections detail the methodologies used to assess the selectivity of TC-I-15. These protocols can be adapted for the evaluation of other integrin inhibitors.

Cell-Based Adhesion Assays

Cell adhesion assays are fundamental for determining the functional consequences of integrin inhibition.

Objective: To quantify the ability of an inhibitor to block cell adhesion to a specific extracellular matrix (ECM) component or peptide mediated by a particular integrin.

General Protocol:

-

Cell Culture and Transfection:

-

Plate Coating:

-

Coat 96-well microplates with the desired ligand (e.g., synthetic collagen peptides like GFOGER or GLOGEN, or ECM proteins like collagen I or laminin) overnight at 4°C.[1]

-

Block non-specific binding sites with a solution of bovine serum albumin (BSA).

-

-

Cell Preparation and Treatment:

-

Harvest cells and resuspend them in a serum-free medium.

-

Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., TC-I-15) for a defined period (e.g., 1 hour).[2]

-

-

Adhesion Assay:

-

Add the pre-incubated cells to the coated wells and allow them to adhere for a specific time (e.g., 1 hour) at 37°C.

-

Wash the wells gently to remove non-adherent cells.

-

-

Quantification of Adherent Cells:

-

Quantify the number of adherent cells using a suitable method, such as staining with crystal violet or using a fluorescent dye like Calcein-AM.

-

Measure the absorbance or fluorescence to determine the relative number of adherent cells.

-

-

Data Analysis:

-

Plot the percentage of cell adhesion against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce cell adhesion by 50%.

-

Platelet Adhesion Assays

These assays are particularly relevant for inhibitors targeting integrins involved in thrombosis.

Objective: To assess the effect of an inhibitor on platelet adhesion to collagen under static or flow conditions.

General Protocol:

-

Platelet Isolation: Isolate human platelets from whole blood.

-

Plate Coating: Coat microplate wells or flow chamber slides with type I collagen.

-

Inhibitor Treatment: Incubate the isolated platelets with the test inhibitor.

-

Adhesion under Static Conditions: Add the treated platelets to the collagen-coated wells and incubate. Wash to remove non-adherent platelets and quantify the remaining adherent platelets.

-

Adhesion under Flow Conditions: Perfuse the treated platelets through a collagen-coated flow chamber at a defined shear rate to mimic physiological blood flow. Quantify the number of adherent platelets using microscopy.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the α2β1 integrin signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

Caption: Simplified α2β1 integrin signaling cascade upon ligand binding.

Caption: Workflow for assessing integrin inhibitor selectivity via cell adhesion assay.

Mechanism of Action and Signaling

Integrin α2β1 is a key receptor for various collagens and plays a crucial role in cell adhesion, migration, proliferation, and survival.[4][5] Upon binding to its ligand, α2β1 integrin can trigger intracellular signaling cascades. While the complete picture is still under investigation, key downstream effectors include Focal Adhesion Kinase (FAK), Src family kinases, and the mitogen-activated protein kinase (MAPK) pathways involving ERK and p38.[4][6][7][8]

TC-I-15 is described as an allosteric inhibitor.[2] This suggests that it does not directly compete with collagen for the primary binding site on the α2 I-domain but rather binds to a different site on the integrin, inducing a conformational change that reduces its affinity for its ligand. The observation that TC-I-15 is more potent at inhibiting adhesion to a lower-affinity collagen peptide supports a competitive or allosteric mechanism.[1][3]

Conclusion

The available evidence indicates that while TC-I-15 is a potent inhibitor of α2β1 integrin, it is not strictly selective. It demonstrates significant inhibitory activity against α1β1 integrin and weak activity against α11β1 integrin.[1][3] Researchers and drug development professionals should exercise caution and perform comprehensive selectivity profiling when using TC-I-15 as a pharmacological tool to probe α2β1 function. The experimental protocols and data presented in this guide provide a framework for such evaluations, ensuring a more accurate interpretation of experimental results.

References

- 1. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and obtustatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Integrin α2β1 decelerates proliferation, but promotes survival and invasion of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting integrin pathways: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Integrin α2β1 Mediates Isoform-Specific Activation of p38 and Upregulation of Collagen Gene Transcription by a Mechanism Involving the α2 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrin α2β1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCγ2 - PMC [pmc.ncbi.nlm.nih.gov]

TC-I 15's effect on collagen-binding integrins

An In-depth Technical Guide to the Effects of TC-I 15 on Collagen-Binding Integrins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor TC-I 15 and its interaction with collagen-binding integrins. It consolidates quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a critical resource for research and development in fields such as thrombosis, cancer metastasis, and fibrosis.

Core Function and Mechanism

TC-I 15 is recognized as a potent, allosteric inhibitor of the α2β1 integrin, a key receptor for collagen.[1] Its mechanism of action is proposed to involve binding to the I-like domain of the β1 subunit, which locks the integrin into an inactive conformation.[2] This allosteric inhibition prevents the conformational changes necessary for high-affinity ligand binding and subsequent downstream signaling.[2] While initially identified as an α2β1 inhibitor, further studies have revealed a broader specificity, with significant activity against other collagen-binding integrins.[3][4]

Quantitative Data: Inhibitory Potency

The inhibitory activity of TC-I 15 has been quantified across various cell types and conditions. The following table summarizes the key IC50 values, demonstrating its potency and context-dependent efficacy.

| Target Integrin | Cell Type/System | Substrate/Condition | IC50 Value | Reference |

| α2β1 | Human Platelets | Type I Collagen (Static) | 12 nM | |

| Human Platelets | Type I Collagen (Flow) | 715 nM | ||

| C2C12 cells | GFOGER peptide | 26.8 µM (or < 30 µM) | [1][3] | |

| C2C12 cells | GLOGEN peptide | 0.4 µM (or < 1 µM) | [1][3] | |

| HT1080 cells | GFOGER peptide | 4.53 µM | [3][4] | |

| α1β1 | C2C12 cells | GFOGER peptide | 23.6 µM | [1] |

| C2C12 cells | GLOGEN peptide | 24.4 µM | [1] | |

| α11β1 | C2C12 cells | - | Weakly inhibits | [3][4] |

| α10β1 | C2C12 cells | - | No effect | [3][4] |

Note: GFOGER is a high-affinity synthetic collagen peptide motif for collagen-binding integrins, while GLOGEN is a lower-affinity motif.[3] The significantly lower IC50 value for α2β1 on the GLOGEN substrate suggests a competitive mechanism of action.[3][4]

Selectivity Profile

TC-I 15 displays a distinct selectivity profile. It is highly potent against α2β1 but also inhibits α1β1 with similar potency in cellular adhesion assays.[1][3] At higher concentrations, it can also weakly inhibit α11β1.[3][4] Importantly, it does not affect α10β1.[3][4] Further studies have shown that TC-I 15 does not inhibit other β1 integrins such as α3β1, α5β1, or α6β1, nor does it affect αvβ3 or αIIbβ3 at concentrations exceeding 1000 nM, indicating its specificity for a subset of collagen-binding integrins.[3] This makes it a useful tool for studying processes where α1β1 and α2β1 are the primary active integrins, such as on platelets, which do not express α1β1 or α11β1.[3]

Signaling Pathways and Inhibition

Integrins act as crucial bidirectional signaling molecules, linking the extracellular matrix (ECM) to the intracellular cytoskeleton and activating downstream signaling cascades.[3] Upon binding to collagen, integrins like α2β1 cluster and recruit adaptor proteins such as talin and kindlin to their cytoplasmic tails.[5] This leads to the activation of Focal Adhesion Kinase (FAK), which in turn activates Src family kinases and subsequent pathways like the MAPK/ERK cascade, influencing cell migration, proliferation, and survival.[6]

TC-I 15 disrupts the initial step of this process. By locking the integrin in an inactive state, it prevents high-affinity binding to collagen, thereby inhibiting the recruitment of FAK and the initiation of the entire downstream signaling cascade.

Caption: Standard signaling pathway of collagen-binding integrins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule inhibitors of integrin α2β1 that prevent pathological thrombus formation via an allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and obtustatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

The Impact of TC-I 15 on Cancer-Associated Fibroblast Extracellular Vesicles: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cancer-Associated Fibroblasts (CAFs) are critical components of the tumor microenvironment, promoting cancer progression and metastasis through various mechanisms, including the secretion of extracellular vesicles (EVs). These EVs act as intercellular messengers, transferring pro-tumorigenic cargo to recipient cells and preparing distant sites for metastasis, a process known as pre-metastatic niche formation. This guide provides an in-depth technical overview of the impact of TC-I 15, a small molecule inhibitor of the collagen-binding integrin α2β1, on the function of CAF-derived EVs. The primary mechanism of TC-I 15 in this context is not the alteration of EV production by CAFs, but rather the inhibition of EV uptake by recipient cells, thereby disrupting the metastatic cascade. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Introduction to TC-I 15 and CAF EVs

Cancer-Associated Fibroblasts are a heterogeneous population of activated fibroblasts within the tumor stroma that contribute significantly to malignancy. They secrete a complex array of factors, including growth factors, cytokines, and extracellular matrix (ECM) components. A key mode of their communication is through the release of EVs, which are nano-sized, lipid bilayer-enclosed particles containing a cargo of proteins, nucleic acids, and lipids. CAF-derived EVs have been shown to enhance tumor growth, invasion, and prepare distant organs for the arrival of circulating tumor cells.

TC-I 15 is a potent, allosteric inhibitor of integrin α2β1, a receptor for collagen and other ECM proteins.[1] While initially investigated for its anti-thrombotic properties due to its effect on platelet adhesion, recent research has highlighted its potential in oncology.[1] Specifically, TC-I 15 has been shown to prevent the formation of a pre-metastatic niche by blocking the uptake of CAF-derived EVs by lung fibroblasts, consequently reducing lung metastasis in preclinical models of salivary adenoid cystic carcinoma.[1] It is important to note that TC-I 15 also exhibits inhibitory activity against other collagen-binding integrins, namely α1β1 and, to a lesser extent, α11β1.[1]

Quantitative Data Presentation

The following tables summarize the quantitative effects of TC-I 15 based on published in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of TC-I 15 on Integrin-Mediated Cell Adhesion

| Cell Line | Integrin Target | Substrate | IC50 Value (μM) |

|---|---|---|---|

| C2C12 | α2β1 | GFOGER (high-affinity) | 26.8 |

| C2C12 | α2β1 | GLOGEN (low-affinity) | 0.4 |

| C2C12 | α1β1 | GFOGER | 23.6 |

| C2C12 | α1β1 | GLOGEN | 24.4 |

| HT1080 | α2β1 | GFOGER | 4.53 |

Data sourced from MedChemExpress product information and related studies.[1] GFOGER and GLOGEN are synthetic collagen peptides.

Table 2: In Vivo Efficacy of TC-I 15 in a Murine Metastasis Model

| Treatment Group | Parameter Measured | Result |

|---|---|---|

| CAF EVs + TC-I 15 | Lung Metastatic Colony Number | Significantly decreased vs. CAF EVs alone |

| CAF EVs + TC-I 15 | Lung Metastatic Area | Significantly decreased vs. CAF EVs alone |

| CAF EVs + TC-I 15 | Expression of FN, LOX, MMP9, POSTN in Lungs | Significantly decreased vs. CAF EVs alone |

This data demonstrates that TC-I 15 inhibits the formation of a pre-metastatic niche and subsequent metastasis promoted by CAF EVs in vivo.[1][2] The in vivo model utilized C57BL/6J mice, and TC-I 15 was administered at a dose of 10 μg via intravenous injection every other day for three weeks.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the impact of TC-I 15 on CAF EV function.

Protocol 1: Isolation and Characterization of CAF-Derived EVs

-

CAF Culture:

-

Isolate primary CAFs from surgically resected tumor tissues following established protocols.

-

Culture CAFs in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.

-

For EV collection, switch to serum-free media or media with exosome-depleted FBS for 48 hours once cells reach 70-80% confluency.

-

-

EV Isolation (Differential Ultracentrifugation):

-

Collect the conditioned media and centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.

-

Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes at 4°C to remove cell debris.

-

Filter the supernatant through a 0.22 µm filter to remove larger particles.

-

Ultracentrifuge the cleared supernatant at 100,000 x g for 70-90 minutes at 4°C to pellet EVs.

-

Discard the supernatant, resuspend the EV pellet in sterile PBS, and repeat the ultracentrifugation step to wash the EVs.

-

Resuspend the final EV pellet in a small volume of sterile PBS for downstream applications.

-

-

EV Characterization:

-

Nanoparticle Tracking Analysis (NTA): Determine the size distribution and concentration of the isolated EVs.

-

Western Blotting: Confirm the presence of common EV markers (e.g., CD9, CD63, CD81, Alix, TSG101) and the absence of contaminating cellular proteins (e.g., Calnexin).

-

Transmission Electron Microscopy (TEM): Visualize the morphology of the EVs to confirm their characteristic cup-shaped appearance.

-

Protocol 2: In Vitro EV Uptake Inhibition Assay

-

EV Labeling:

-

Label isolated CAF EVs with a fluorescent lipophilic dye such as PKH67 or PKH26 according to the manufacturer's instructions.

-

Remove excess dye using size exclusion chromatography columns or ultracentrifugation.

-

-

Uptake Assay:

-

Plate recipient cells (e.g., lung fibroblasts) in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the recipient cells with varying concentrations of TC-I 15 (e.g., 0-50 µM) or a vehicle control for 1 hour.

-

Add the fluorescently labeled CAF EVs to the wells and incubate for a specified period (e.g., 4-24 hours).

-

Wash the cells thoroughly with PBS to remove non-internalized EVs.

-

Analyze EV uptake using fluorescence microscopy or flow cytometry to quantify the fluorescence intensity within the recipient cells.

-

Protocol 3: In Vivo Murine Model of Metastasis

-

Animal Model:

-

Use an appropriate mouse strain (e.g., C57BL/6J or immunodeficient mice) depending on the tumor cell line.

-

-

Experimental Groups:

-

Group 1: Control (PBS injection).

-

Group 2: Tumor cells only.

-

Group 3: Tumor cells + CAF EVs.

-

Group 4: Tumor cells + CAF EVs + TC-I 15.

-

-

Procedure:

-

To establish a pre-metastatic niche, intravenously inject isolated CAF EVs (e.g., 100 µg of protein in 100 µL PBS) into the mice.

-

Concurrently, begin treatment with TC-I 15. A reported effective dose is 10 μg per mouse, administered via intravenous injection every other day for the duration of the experiment.[1]

-

A few days after the initial EV injection, inject the primary tumor cells (e.g., salivary adenoid cystic carcinoma cells) intravenously to model metastasis.

-

Monitor the mice for a predetermined period (e.g., 6 weeks).

-

-

Analysis:

-

At the experimental endpoint, harvest the lungs.

-

Count the number of metastatic colonies on the lung surface.

-

Perform histological analysis (e.g., H&E staining) to measure the metastatic area.

-

Conduct immunohistochemistry or qRT-PCR on lung tissue to assess the expression of pre-metastatic niche markers (e.g., Fibronectin, LOX, MMP9, POSTN).

-

Signaling Pathways and Mechanisms

The primary mechanism by which TC-I 15 impacts CAF EV function is through the blockade of their uptake by recipient cells, which is a critical step in the formation of the pre-metastatic niche.

Mechanism of CAF EV-Mediated Pre-Metastatic Niche Formation

CAF-derived EVs travel to distant organs, such as the lungs, where they are taken up by resident cells, particularly fibroblasts. The cargo within these EVs, which can include proteins like periostin (POSTN) and signaling molecules, activates the recipient fibroblasts. This activation leads to the remodeling of the extracellular matrix through the increased expression and deposition of proteins like fibronectin (FN) and lysyl oxidase (LOX), and enzymes like matrix metalloproteinase 9 (MMP9). This remodeled, "activated" microenvironment constitutes a pre-metastatic niche, which is more receptive to the seeding and growth of circulating tumor cells.

References

The Discovery and Development of TC-I 15: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

TC-I 15 is a synthetic, small-molecule, allosteric inhibitor primarily targeting the collagen-binding integrin α2β1.[1][2][3] Its development has uncovered potential therapeutic applications in thrombosis and oncology, specifically in preventing metastatic progression. This document provides a comprehensive technical overview of TC-I 15, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and associated signaling pathways.

Introduction to TC-I 15

TC-I 15 has been identified as a potent inhibitor of α2β1 integrin, a key receptor involved in cell adhesion to collagen.[2] It also demonstrates inhibitory activity against other collagen-binding integrins, namely α1β1 and, to a lesser extent, α11β1.[1][2] Notably, it does not significantly affect α10β1 or α3β1.[2] The molecule's inhibitory action is believed to be competitive, with evidence suggesting it stabilizes the inactive conformation of the β1 integrin subunit.[2] This multifaceted inhibitory profile makes TC-I 15 a valuable tool for studying integrin biology and a promising candidate for therapeutic development.

Quantitative Inhibitory Profile

The inhibitory activity of TC-I 15 has been quantified across various experimental setups. The following tables summarize the key IC50 values, providing a comparative look at its potency and selectivity.

Table 1: In Vitro Cell Adhesion Inhibition

| Cell Line | Expressed Integrin | Substrate | IC50 Value | Reference |

| C2C12 | α2β1 | GFOGER | 26.8 μM | [1][2] |

| C2C12 | α2β1 | GLOGEN | 0.4 μM | [1][2] |

| C2C12 | α1β1 | GFOGER | 23.6 μM | [1][2] |

| C2C12 | α1β1 | GLOGEN | 24.4 μM | [1][2] |

| HT1080 | α2β1 | GFOGER | 4.53 μM | [2] |

Table 2: Platelet Adhesion Inhibition

| Condition | Substrate | IC50 Value | Reference |

| Static | Type I Collagen | 12 nM | |

| Under Flow | Type I Collagen | 715 nM |

Mechanism of Action and Signaling Pathways

TC-I 15 functions as an allosteric inhibitor of the β1 integrin subunit. By binding to the β1 subunit, it is thought to stabilize the inactive conformation of the integrin heterodimer, thereby preventing its interaction with collagen ligands. This disruption of cell-matrix adhesion has significant downstream consequences.

In the context of cancer metastasis, TC-I 15 has been shown to inhibit the uptake of extracellular vesicles (EVs) from cancer-associated fibroblasts (CAFs) by lung fibroblasts. This process is crucial for the formation of a pre-metastatic niche. The inhibition of EV uptake by TC-I 15 leads to the downregulation of phosphorylated Smad3 (p-Smad3) and Periostin (POSTN), key proteins involved in tissue remodeling and fibrosis.

Caption: Mechanism of TC-I 15 action on integrin signaling.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize TC-I 15.

In Vitro Cell Adhesion Assay

This protocol is used to determine the IC50 of TC-I 15 on cells expressing specific integrins.

-

Plate Coating: 96-well plates are coated with synthetic collagen peptides, such as GFOGER or GLOGEN, at a concentration of 10 µg/mL in 0.01 M acetic acid and incubated overnight at 4°C. A negative control peptide like GPP10 is used in parallel.

-

Cell Culture: C2C12 or HT1080 cells, engineered to express the integrin of interest (e.g., α1β1, α2β1), are cultured to sub-confluency.

-

Inhibitor Preparation: A dilution series of TC-I 15 is prepared in a suitable vehicle (e.g., DMSO).

-

Assay:

-

Cells are harvested and resuspended in serum-free media.

-

The cells are pre-incubated with varying concentrations of TC-I 15 or vehicle for 1 hour at 37°C.

-

The coated plates are washed and blocked.

-

The cell-inhibitor suspension is added to the wells and incubated for a specified time to allow for adhesion.

-

Non-adherent cells are removed by washing.

-

Adherent cells are quantified using a suitable method, such as crystal violet staining or a colorimetric assay.

-

-

Data Analysis: The results are normalized to the vehicle control, and IC50 values are calculated using non-linear regression.

References

Initial Studies of TC-I 15 in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies of TC-I 15 in mouse models. TC-I 15 is a small molecule, allosteric inhibitor of integrin α2β1, which also shows activity against α1β1 and α11β1 integrins.[1][2] It has been investigated for its potential as an anti-thrombotic and anti-metastatic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

TC-I 15 functions as an allosteric inhibitor of collagen-binding integrins by binding to the β1 integrin subunit's I-like domain. This binding stabilizes the integrin in its inactive conformation, preventing the conformational changes required for ligand binding and subsequent downstream signaling.[2] This mechanism has been shown to inhibit platelet adhesion to collagen and to interfere with the metastatic process in cancer models.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of TC-I 15.

In Vitro Inhibition of Cell Adhesion

| Cell Line | Integrin Expressed | Substrate | IC50 (μM) | Reference |

| C2C12 | α2β1 | GFOGER | 26.8 | [1][2] |

| C2C12 | α2β1 | GLOGEN | 0.4 | [1][2] |

| C2C12 | α1β1 | GFOGER | 23.6 | [1][2] |

| C2C12 | α1β1 | GLOGEN | 24.4 | [1][2] |

| HT1080 | Endogenous | GFOGER | 4.53 | [2] |

In Vivo Efficacy in SACC Lung Metastasis Mouse Model

| Treatment Group | Outcome | Result | Reference |

| CAF-A1/A2 EVs + TC I-15 | Lung Metastatic Colony Number | Significantly Decreased | [1][2] |

| CAF-A1/A2 EVs + TC I-15 | Lung Metastatic Area | Significantly Decreased | [1][2] |

| CAF-A1/A2 EVs + TC I-15 | Lung Expression of FN, LOX, MMP9, POSTN | Significantly Decreased | [1][2] |

Experimental Protocols

Salivary Adenoid Cystic Carcinoma (SACC) Lung Metastasis Mouse Model

This model was used to evaluate the in vivo efficacy of TC-I 15 in preventing the formation of a pre-metastatic niche and subsequent lung metastasis promoted by cancer-associated fibroblast (CAF) derived extracellular vesicles (EVs).[1]

Animal Model:

-

Mouse Strain: Not explicitly stated in the provided abstracts.

-

Groups:

-

Control group (receiving CAF EVs without TC I-15)

-

TC I-15 treatment group (receiving CAF EVs and TC I-15)

-

Each group consisted of 5 mice.[2]

-

Experimental Procedure:

-

Pre-metastatic Niche Formation: Mice were treated with EVs derived from CAFs to induce a pre-metastatic niche in the lungs.

-

TC-I 15 Administration: TC I-15 was administered to the treatment group. The provided information from one source indicates a dosage of 10 μg via intravenous injection every other day for three weeks, though this was in a general SACC lung metastasis model.[1]

-

Metastasis Induction: SACC cells were subsequently introduced to assess lung metastasis.

-

Analysis:

Ferric Chloride-Induced Carotid Artery Thrombosis Mouse Model

This model is a widely used method to assess the efficacy of anti-thrombotic agents in vivo.[3][4]

Animal Model:

-

Mouse Strain: C57BL/6 or ICR mice are commonly used.[4]

Experimental Procedure:

-

Anesthesia: Mice are anesthetized, typically with isoflurane or a combination of ketamine and xylazine.[3][4]

-

Surgical Preparation: A midline cervical incision is made, and the common carotid artery is carefully isolated.[4]

-

Baseline Blood Flow Measurement: A Doppler flow probe is placed around the artery to record baseline blood flow.[3]

-

Induction of Thrombosis: A piece of filter paper saturated with ferric chloride solution (typically 4-10%) is applied to the surface of the carotid artery for a defined period (e.g., 3 minutes).[3][4]

-

Blood Flow Monitoring: Blood flow is continuously monitored to determine the time to vessel occlusion.

-

TC-I 15 Administration: TC-I 15 would be administered prior to the ferric chloride application to assess its ability to prevent or delay thrombus formation.

Visualizations

Signaling Pathway of TC-I 15 in Preventing Pre-metastatic Niche Formation

References

- 1. Extracellular vesicles of carcinoma-associated fibroblasts creates a pre-metastatic niche in the lung through activating fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Thrombosis Studies Using TC-I 15

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TC-I 15, a potent and selective small-molecule inhibitor of integrin α2β1, in preclinical in vivo models of thrombosis. The provided protocols and data will enable researchers to effectively design and execute studies to evaluate the antithrombotic potential of TC-I 15.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as heart attack and stroke. Platelet adhesion to the subendothelial matrix, particularly to collagen, is a critical initiating event in thrombus formation. This process is primarily mediated by the platelet receptor integrin α2β1.[1][2][3] TC-I 15 is an allosteric inhibitor of integrin α2β1, which has been shown to effectively inhibit platelet adhesion to collagen and subsequent thrombus formation in preclinical models.[4][5][6] Notably, platelets do not express other collagen-binding integrins like α1β1 or α11β1, making TC-I 15 a specific inhibitor of α2β1 in the context of platelet-driven thrombosis.[5]

Mechanism of Action

TC-I 15 functions as an antithrombotic agent by specifically targeting the integrin α2β1 on the surface of platelets. Upon vascular injury, exposed collagen in the subendothelial matrix serves as a primary site for platelet adhesion. The binding of integrin α2β1 to collagen initiates an "outside-in" signaling cascade within the platelet. This signaling is crucial for subsequent platelet activation, spreading, and the formation of a stable thrombus.[1][2][3][7] By inhibiting the interaction between integrin α2β1 and collagen, TC-I 15 effectively blocks this initial step of thrombus formation.[4][5]

Below is a diagram illustrating the signaling pathway initiated by integrin α2β1 engagement with collagen and the point of inhibition by TC-I 15.

In Vivo Efficacy Data

TC-I 15 has demonstrated significant antithrombotic efficacy in a murine model of arterial thrombosis. The following table summarizes the key findings from a ferric chloride-induced carotid artery injury study.

| Compound | Dose | Mean Time to Occlusion (TTO) in minutes | % Increase in TTO vs. Vehicle |

| Vehicle | - | 10.5 ± 1.5 | - |

| TC-I 15 | 10 mg/kg | > 30 | > 185% |

Data adapted from Miller et al., 2009. The study measured the total time to occlusion (TTO) of the carotid artery following injury.

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This model is a widely used and reproducible method for inducing vascular injury and subsequent occlusive thrombus formation, making it ideal for evaluating the efficacy of antithrombotic agents like TC-I 15.[8][9][10][11][12]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

TC-I 15

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (forceps, scissors, vessel clamps)

-

Doppler flow probe and monitor

-

Filter paper (1 x 2 mm)

-

Ferric chloride (FeCl₃) solution (e.g., 7.5% in distilled water)

-

Saline solution

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Place the mouse in a supine position on a surgical board.

-

-

Surgical Exposure of the Carotid Artery:

-

Make a midline cervical incision to expose the underlying salivary glands and muscles.

-

Gently retract the tissues to locate the left common carotid artery.

-

Carefully dissect the artery from the surrounding connective tissue and the vagus nerve.

-

-

Drug Administration:

-

Administer TC-I 15 or vehicle solution to the mice via an appropriate route (e.g., intravenous injection). The timing of administration relative to the injury will depend on the pharmacokinetic properties of the compound. For acute effect studies, administration 15-30 minutes prior to injury is common.

-

-

Baseline Blood Flow Measurement:

-

Place the Doppler flow probe around the exposed carotid artery to obtain a stable baseline blood flow reading.

-

-

Induction of Thrombosis:

-

Saturate a 1 x 2 mm piece of filter paper with the 7.5% FeCl₃ solution.

-

Carefully apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

After the exposure time, remove the filter paper and gently rinse the area with saline.

-

-

Monitoring Thrombus Formation:

-

Continuously monitor the blood flow in the carotid artery using the Doppler probe.

-

Record the time from the application of FeCl₃ until the blood flow ceases completely (occlusion). This is the Time to Occlusion (TTO).

-

The experiment is typically concluded if occlusion does not occur within a predefined timeframe (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Compare the TTO between the vehicle-treated and TC-I 15-treated groups.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

-

Below is a diagram illustrating the experimental workflow for the ferric chloride-induced thrombosis model.

Conclusion

TC-I 15 represents a promising therapeutic candidate for the prevention of arterial thrombosis due to its specific inhibition of integrin α2β1-mediated platelet adhesion to collagen. The provided application notes and protocols offer a robust framework for the in vivo evaluation of TC-I 15 and other potential antithrombotic agents targeting this pathway. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating the advancement of novel antithrombotic therapies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. The relative importance of platelet integrins in hemostasis, thrombosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The relative importance of platelet integrins in hemostasis, thrombosis and beyond | Haematologica [haematologica.org]

- 4. Small-molecule inhibitors of integrin α2β1 that prevent pathological thrombus formation via an allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and obtustatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Integrin α2β1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCγ2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ferric Chloride-induced Murine Thrombosis Models [jove.com]

- 10. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. | Semantic Scholar [semanticscholar.org]

- 12. jove.com [jove.com]

Application Notes and Protocols for TC-I 15 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-I 15 is a small molecule, allosteric inhibitor of collagen-binding integrins.[1][2] Primarily targeting the α2β1 integrin, it has also been shown to inhibit α1β1 and, at higher concentrations, α11β1.[1] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including cancer metastasis and thrombosis.[1][3] TC-I 15 has been investigated as a potential therapeutic agent to inhibit processes such as platelet adhesion and the formation of pre-metastatic niches in cancer.[1][2]

This document provides detailed application notes and protocols for the administration and dosage of TC-I 15 in mouse models, based on available preclinical research.

Quantitative Data Summary

The following table summarizes the quantitative data available for the in vivo administration of TC-I 15 in mice.

| Parameter | Details | Reference |

| Mouse Model | C57BL/6J mice with salivary gland adenocystic carcinoma (SACC) lung metastasis | [1] |

| Dosage | 10 µg per mouse | [1] |

| Administration Route | Intravenous (i.v.) injection | [1] |

| Frequency | Every other day | [1] |

| Duration | Three weeks | [1] |

| Reported Outcome | Inhibition of lung metastasis promoted by cancer-associated fibroblast (CAF) extracellular vesicles (EVs).[1] | [1] |

| Alternative Application | Prevention of ferric chloride-induced clot formation (thrombosis model). Specific dosage and administration details for this model are not provided in the available literature. | [4] |

Mechanism of Action: Integrin Inhibition

TC-I 15 functions by allosterically inhibiting collagen-binding integrins, primarily α2β1. This inhibition prevents the binding of these integrins to collagen, a key component of the extracellular matrix. In the context of cancer, this can disrupt the interaction of cancer cells and associated fibroblasts with the surrounding tissue, thereby impeding metastasis.[1] In the vasculature, this can inhibit platelet adhesion to exposed collagen, a critical step in thrombus formation.

Caption: Signaling pathway of TC-I 15 as an integrin inhibitor.

Experimental Protocols

This section provides a detailed protocol for the preparation and intravenous administration of TC-I 15 in mice, based on the study of SACC lung metastasis.

Materials:

-

TC-I 15 (powder)

-

Vehicle for solubilization (e.g., DMSO, sterile saline, Tween 80). Note: The exact vehicle composition for the cited in vivo study is not specified. A common formulation for intravenous injection of hydrophobic compounds is provided as a reference.

-

Sterile microcentrifuge tubes

-

Sterile insulin syringes with a 28-30 gauge needle

-

Mouse restrainer

-

70% ethanol for disinfection

Protocol for TC-I 15 Solution Preparation (Reference Formulation):

-

Stock Solution Preparation:

-

Aseptically weigh the required amount of TC-I 15 powder.

-

Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. Ensure complete dissolution.

-

-

Working Solution Preparation:

-

For a target dose of 10 µg in an injection volume of 100 µL, the final concentration of the working solution should be 0.1 mg/mL.

-

A common vehicle for intravenous injection in mice consists of DMSO, Tween 80, and sterile saline. A typical ratio is 10% DMSO, 10% Tween 80, and 80% sterile saline.

-

To prepare the working solution, first mix the required volume of the TC-I 15 stock solution with Tween 80.

-

Add the sterile saline to the mixture and vortex thoroughly to ensure a homogenous solution.

-

Prepare the solution fresh before each set of injections.

-

Protocol for Intravenous Administration:

-

Animal Preparation:

-

Secure the mouse in a suitable restrainer, allowing access to the tail.

-

Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible for injection.

-

Disinfect the tail with 70% ethanol.

-

-

Injection Procedure:

-

Draw the prepared TC-I 15 working solution into a sterile insulin syringe, ensuring there are no air bubbles.

-

Position the needle, with the bevel facing up, parallel to one of the lateral tail veins.

-

Carefully insert the needle into the vein. A successful insertion is often indicated by a small flash of blood in the hub of the needle.

-

Slowly inject the solution. If significant resistance is met or a blister forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.

-

After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

-

Post-injection Monitoring:

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

-

Caption: Experimental workflow for TC-I 15 administration in mice.

Pharmacokinetics and Safety

There is limited publicly available information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and the safety profile of TC-I 15 in mice. Researchers should consider conducting preliminary dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.

Disclaimer: The protocols and information provided in this document are for research purposes only and are based on currently available literature. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare and handling.

References

- 1. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and obtustatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JCI - The α2β1 integrin is a metastasis suppressor in mouse models and human cancer [jci.org]

- 4. TC-I 15 | Integrins | Tocris Bioscience [tocris.com]

Application Notes and Protocols: TC-I 15 in Salivary Gland Adenoid Cystic Carcinoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salivary Gland Adenoid Cystic Carcinoma (SACC) is a rare and relentless malignancy characterized by a high propensity for distant metastasis, most commonly to the lungs.[1][2] The formation of a pre-metastatic niche in secondary organs is a critical step in the metastatic cascade. Recent research has identified the crucial role of cancer-associated fibroblast (CAF) derived extracellular vesicles (EVs) in preparing this niche. TC-I 15, an allosteric inhibitor of the collagen-binding integrins α2β1, α1β1, and α11β1, has emerged as a promising tool to study and potentially disrupt this process.[1]

These application notes provide a comprehensive overview of the use of TC-I 15 in SACC research, with a focus on its application in inhibiting lung metastasis. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

TC-I 15 functions by inhibiting the uptake of CAF-derived EVs by lung fibroblasts.[1] This process is mediated by integrin α2β1 on the surface of lung fibroblasts, which acts as a receptor for these EVs. By blocking this interaction, TC-I 15 prevents the activation of lung fibroblasts and the subsequent remodeling of the extracellular matrix, which are essential steps in the formation of a pre-metastatic niche.[1] This ultimately leads to a reduction in SACC lung metastasis in preclinical models.[1]

Key Applications in SACC Research

-

Inhibition of Pre-metastatic Niche Formation: Investigating the role of CAF-EVs and integrin signaling in the establishment of a supportive microenvironment for metastatic tumor cells.

-

Anti-Metastatic Studies: Evaluating the efficacy of TC-I 15 in preventing or reducing the incidence and burden of lung metastasis in SACC animal models.

-

Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by the inhibition of CAF-EV uptake in lung fibroblasts.

-

Drug Development: Utilizing TC-I 15 as a lead compound or a research tool for the development of novel anti-metastatic therapies for SACC.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of TC-I 15 on SACC metastasis.

Table 1: In Vitro Inhibition of Lung Fibroblast Adhesion by TC-I 15

| Cell Line | Adhesion Substrate | IC50 (µM) |

| C2C12 (expressing α2β1) | GFOGER (high-affinity collagen peptide) | 26.8 |

| C2C12 (expressing α2β1) | GLOGEN (low-affinity collagen peptide) | 0.4 |

| C2C12 (expressing α1β1) | GFOGER | 23.6 |

| C2C12 (expressing α1β1) | GLOGEN | 24.4 |

Data extracted from studies on the selectivity of TC-I 15.[3]

Table 2: In Vivo Efficacy of TC-I 15 in a SACC Lung Metastasis Mouse Model

| Treatment Group | Intervention | Outcome |

| Control | Vehicle | Formation of pre-metastatic niche and subsequent lung metastasis |

| TC-I 15 | 10 µg, intravenous injection, every other day for three weeks | Inhibition of pre-metastatic niche formation and reduced SACC lung metastasis |

Data based on the findings of Kong et al., Molecular Cancer, 2019.[1]

Experimental Protocols

Protocol 1: In Vivo Inhibition of SACC Lung Metastasis

Objective: To evaluate the effect of TC-I 15 on the formation of a pre-metastatic niche and subsequent lung metastasis of SACC in a mouse model.

Materials:

-

SACC cells with high metastatic potential

-

Cancer-Associated Fibroblasts (CAFs)

-

Female BALB/c nude mice (6-8 weeks old)

-

TC-I 15 (MedChemExpress)

-

Vehicle control (e.g., sterile PBS with DMSO)

-

Equipment for intravenous injection

-

Imaging system for bioluminescence or fluorescence imaging (if using labeled cells)

-

Histology equipment and reagents

Procedure:

-

Animal Model Establishment:

-

Co-inject SACC cells and CAFs subcutaneously into the flanks of nude mice to establish primary tumors.

-

Alternatively, inject CAF-derived EVs intravenously to model the formation of the pre-metastatic niche, followed by intravenous injection of SACC cells.

-

-

TC-I 15 Administration:

-

Prepare a stock solution of TC-I 15 in DMSO and dilute to the final concentration in sterile PBS. The final DMSO concentration should be non-toxic.

-

Administer TC-I 15 intravenously at a dose of 10 µg per mouse.

-

Injections should be performed every other day for a total of three weeks, starting from a predetermined time point after tumor cell or EV injection.

-

Administer the vehicle control to the control group using the same schedule.

-

-

Monitoring Tumor Growth and Metastasis:

-

Monitor the growth of primary tumors by caliper measurements.

-

Monitor the development of lung metastases using an appropriate imaging modality.

-

At the end of the experiment, euthanize the mice and harvest the lungs and primary tumors.

-

-

Analysis:

-

Count the number of metastatic nodules on the lung surface.

-

Perform histological analysis (e.g., H&E staining) on lung sections to confirm the presence and extent of metastases.

-

Analyze the expression of pre-metastatic niche markers (e.g., fibronectin, periostin) in the lung tissue by immunohistochemistry or Western blotting.

-

Protocol 2: In Vitro Inhibition of CAF-EV Uptake by Lung Fibroblasts

Objective: To assess the ability of TC-I 15 to block the uptake of CAF-derived EVs by lung fibroblasts.

Materials:

-

Primary human lung fibroblasts (LFs)

-

CAF-derived EVs labeled with a fluorescent dye (e.g., PKH67)

-

TC-I 15

-

Cell culture medium and supplements

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture:

-

Culture lung fibroblasts in appropriate media until they reach the desired confluency.

-

-

EV Labeling:

-

Isolate EVs from the conditioned medium of CAFs using standard ultracentrifugation or a commercial kit.

-

Label the isolated EVs with a fluorescent dye according to the manufacturer's protocol.

-

-

Inhibition Assay:

-

Pre-treat the lung fibroblasts with varying concentrations of TC-I 15 (e.g., 0-50 µM) for 1 hour.

-

Add the fluorescently labeled CAF-EVs to the treated lung fibroblasts and incubate for a specified period (e.g., 4 hours).

-

-

Analysis:

-

Fluorescence Microscopy: Wash the cells to remove unbound EVs and visualize the uptake of fluorescent EVs by the lung fibroblasts.

-

Flow Cytometry: Harvest the cells, wash them, and analyze the fluorescence intensity to quantify the uptake of EVs. A decrease in fluorescence in TC-I 15-treated cells compared to the control indicates inhibition of uptake.

-

Visualizations

Caption: Signaling pathway of TC-I 15 in inhibiting SACC metastasis.

Caption: Experimental workflow for in vivo testing of TC-I 15.

Caption: Logical relationship of TC-I 15's anti-metastatic effect.

References

Application Notes and Protocols: TC-I 15 in C2C12 Cell Adhesion to Collagen Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: Integrins, a family of transmembrane adhesion receptors, are pivotal in mediating cell-extracellular matrix (ECM) interactions, influencing a myriad of cellular processes from adhesion and migration to proliferation and differentiation.[1] The collagen-binding integrins, including α1β1, α2β1, α10β1, and α11β1, are of particular interest in both physiological and pathological contexts such as embryonic development, cancer metastasis, and angiogenesis.[1][2] TC-I 15 is a small molecule inhibitor initially identified as an inhibitor of α2β1 integrin, playing a role in processes like platelet adhesion to collagen.[1][2][3] This document provides detailed application notes and protocols for utilizing TC-I 15 to study the adhesion of C2C12 myoblast cells to collagen peptides, a crucial interaction in muscle tissue research.

Data Presentation

The inhibitory effect of TC-I 15 on the adhesion of C2C12 cells, stably expressing different collagen-binding integrins, to various collagen peptides has been quantified. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of TC-I 15's potency and selectivity.

Table 1: IC50 Values of TC-I 15 on C2C12 Cell Adhesion to Collagen Peptides

| C2C12 Cell Line (Expressing) | Collagen Peptide | IC50 (µM) |

| α1β1 | GFOGER | 23.6[1][3] |

| α1β1 | GLOGEN | 24.4[1][3] |

| α2β1 | GFOGER | 26.8[1][3] |

| α2β1 | GLOGEN | 0.4[1][3] |

| α10β1 | GFOGER | No inhibition |

| α10β1 | GLOGEN | No inhibition |

| α11β1 | GFOGER | 3177[1] |

| α11β1 | GLOGEN | 177[1] |

Note: GFOGER is a high-affinity ligand for α1β1, α2β1, α10β1, and α11β1 integrins. GLOGEN is a lower-affinity ligand for α2β1. GPP10 can be used as a negative control peptide.[1] TC-I 15 demonstrates a non-specific inhibitory profile, affecting α1β1 and α11β1 in addition to its primary target, α2β1, while showing no effect on α10β1.[1][2] The potency of TC-I 15 against α2β1 is significantly higher on the lower-affinity peptide (GLOGEN), suggesting a competitive inhibition mechanism.[1][2]

Signaling Pathway

The mechanism of TC-I 15 in inhibiting C2C12 cell adhesion to collagen peptides involves the direct blockade of specific integrin receptors on the cell surface. This prevents the integrins from binding to their respective recognition sites on the collagen peptides, thereby inhibiting downstream signaling cascades that are essential for cell adhesion and spreading.

Caption: TC-I 15 inhibits C2C12 cell adhesion by blocking integrin-collagen binding.

Experimental Protocols

Protocol 1: C2C12 Cell Adhesion Assay

This protocol details a static cell adhesion assay to quantify the inhibitory effect of TC-I 15 on the adhesion of C2C12 cells to collagen peptides.

Materials:

-

C2C12 cells (parental or stably transfected with specific integrin subunits)

-

Collagen peptides (GFOGER, GLOGEN, and GPP10 as a negative control)

-

TC-I 15

-

96-well cell culture plates

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Calcein-AM or other suitable fluorescent dye for cell labeling

-

Plate reader with fluorescence capabilities

Procedure:

-

Plate Coating:

-

Dilute collagen peptides to a final concentration of 10-20 µg/mL in PBS.

-

Add 50 µL of the peptide solution to each well of a 96-well plate.

-

Incubate the plate overnight at 4°C.

-

The next day, wash the wells three times with PBS to remove any unbound peptide.

-

Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Culture C2C12 cells to 80-90% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with serum-free medium and resuspend them in serum-free medium containing a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

-

Incubate the cells for 30 minutes at 37°C to allow for dye uptake.

-

Wash the cells twice with serum-free medium to remove excess dye and resuspend them at a concentration of 1 x 10^5 cells/mL in serum-free medium.

-

-

Inhibition Assay:

-

Prepare a serial dilution of TC-I 15 in serum-free medium.

-

Add 50 µL of the cell suspension to each well of the coated 96-well plate.

-

Add 50 µL of the TC-I 15 dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell adhesion.

-

-

Quantification:

-

After incubation, gently wash the wells three times with PBS to remove non-adherent cells.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence of the remaining adherent cells using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

-

The fluorescence intensity is directly proportional to the number of adherent cells.

-

Experimental Workflow Diagram

Caption: Workflow for the C2C12 cell adhesion assay with TC-I 15.

References

Application Notes and Protocols: Experimental Use of TC-I 15 in HT1080 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-I 15 is a small molecule, allosteric inhibitor of the collagen-binding integrin α2β1.[1] Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and play crucial roles in various cellular processes, including proliferation, survival, and migration. The α2β1 integrin, in particular, is implicated in cancer progression and metastasis. This document provides detailed application notes and protocols for the experimental use of TC-I 15 in the human fibrosarcoma cell line, HT1080, which expresses α2β1 integrin.

Mechanism of Action

TC-I 15 acts as an allosteric inhibitor of integrin α2β1, meaning it binds to a site distinct from the ligand-binding site to modulate the receptor's function. This inhibition prevents the interaction between α2β1 and its primary ligand, collagen, thereby interfering with downstream signaling pathways that regulate cell adhesion, migration, and potentially proliferation and survival. In addition to α2β1, TC-I 15 has been shown to inhibit α1β1 and, to a lesser extent, α11β1 integrins.[1]

Data Presentation

The following tables summarize the known quantitative data for the effects of TC-I 15 on HT1080 cells and its broader inhibitory profile.

Table 1: Inhibitory Activity of TC-I 15 on HT1080 Cell Adhesion

| Cell Line | Assay | Substrate | IC50 (µM) | Reference |

| HT1080 | Cell Adhesion | GFOGER (collagen-mimetic peptide) | 4.53 | [1] |

Table 2: General Inhibitory Profile of TC-I 15

| Target Integrin | Cell Type/System | Assay | IC50 | Reference |

| α2β1 | C2C12 cells | Adhesion to GFOGER | 26.77 µM | [1] |

| α2β1 | C2C12 cells | Adhesion to GLOGEN | < 1 µM | [1] |

| α1β1 | C2C12 cells | Adhesion | Similar potency to α2β1 | [1] |

| α11β1 | C2C12 cells | Adhesion | Weak inhibition | [1] |

| α10β1 | C2C12 cells | Adhesion | No effect | [1] |

Signaling Pathways

Inhibition of integrin α2β1 by TC-I 15 is expected to disrupt downstream signaling cascades that are critical for cancer cell function. Key pathways affected include the Focal Adhesion Kinase (FAK)-Src family kinase (Src) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: Integrin α2β1 signaling pathway inhibited by TC-I 15.

Experimental Protocols

HT1080 Cell Culture

A fundamental prerequisite for all experiments is the proper maintenance of HT1080 cell cultures.

Materials:

-

HT1080 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells when they reach 80-90% confluency.

-

To passage, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks.

Cell Adhesion Assay

This protocol is designed to quantify the inhibitory effect of TC-I 15 on the adhesion of HT1080 cells to a collagen substrate.

Caption: Workflow for the HT1080 cell adhesion assay.

Materials:

-

96-well tissue culture plates

-

Collagen I or collagen-mimetic peptide (e.g., GFOGER)

-

Bovine Serum Albumin (BSA)

-

TC-I 15

-

HT1080 cells

-

Serum-free DMEM

-

PBS

-

Crystal Violet solution

-

Solubilization buffer (e.g., 1% SDS)

-

Plate reader

Protocol:

-

Coat the wells of a 96-well plate with collagen I (10 µg/mL) or GFOGER peptide overnight at 4°C.

-

Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

-

Harvest HT1080 cells and resuspend them in serum-free DMEM.

-

Pre-incubate the cells with various concentrations of TC-I 15 (e.g., 0.1 to 100 µM) for 30 minutes at 37°C.

-

Wash the blocked wells with PBS and add 1 x 10^5 cells in 100 µL of serum-free medium to each well.

-

Incubate the plate for 1 hour at 37°C to allow for cell adhesion.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the wells with water and allow them to dry.

-

Solubilize the stain by adding 1% SDS solution to each well.

-

Measure the absorbance at 570 nm using a plate reader.

-

The percentage of adhesion is calculated relative to the vehicle control (e.g., DMSO). The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of TC-I 15.

Cell Viability/Proliferation Assay

This protocol can be used to assess the effect of TC-I 15 on the viability and proliferation of HT1080 cells.

Caption: Workflow for assessing cell viability and proliferation.

Materials:

-

96-well tissue culture plates

-

HT1080 cells

-

Complete growth medium

-

TC-I 15

-

MTT or WST-1 reagent

-

DMSO (for MTT assay)

-

Plate reader

Protocol:

-

Seed HT1080 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Allow the cells to attach and grow overnight in the incubator.

-

The next day, replace the medium with fresh medium containing various concentrations of TC-I 15 or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 for growth inhibition can be determined from the dose-response curve.

Conclusion

TC-I 15 is a valuable tool for investigating the role of integrin α2β1 in HT1080 fibrosarcoma cells. The protocols outlined in this document provide a framework for studying its effects on cell adhesion, proliferation, and viability. Further experiments, such as wound healing assays for migration and western blotting for signaling pathway components, can provide deeper insights into the cellular and molecular consequences of α2β1 inhibition by TC-I 15.

References

Application Notes and Protocols for TC-I 15 in Inhibiting Lung Metastasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-I 15 is a potent, allosteric inhibitor of integrin α2β1, a collagen-binding receptor.[1] Emerging research has highlighted its potential in oncology, particularly in the inhibition of lung metastasis. These application notes provide a comprehensive overview of TC-I 15, its mechanism of action in preventing lung metastasis in animal models, and detailed protocols for its use in in vivo research.

Key Properties of TC-I 15:

-

Mechanism of Action: TC-I 15 functions as an allosteric inhibitor of integrin α2β1.[1] It has also been shown to inhibit integrin α1β1 and, at higher concentrations, α11β1.[2] Its anti-metastatic effect is attributed to its ability to block the uptake of cancer-associated fibroblast (CAF) derived extracellular vesicles (EVs) by lung fibroblasts.[1][3] This interference prevents the formation of a pre-metastatic niche, a crucial step in the metastatic cascade.[3]

-

Applications in Cancer Research: TC-I 15 is a valuable tool for studying the role of integrin α2β1 in cancer progression and metastasis. It is particularly relevant for investigating the communication between the tumor microenvironment and distant organ sites. The primary described application is in models of salivary adenoid cystic carcinoma (SACC) lung metastasis.[1][3]

Data Presentation

In Vitro Efficacy of TC-I 15

| Parameter | Cell Line/System | Substrate | IC50 Value | Reference |

| Cell Adhesion Inhibition | C2C12 cells expressing α2β1 | GFOGER | 26.8 μM | [1] |

| C2C12 cells expressing α2β1 | GLOGEN | 0.4 μM | [1] | |

| C2C12 cells expressing α1β1 | GFOGER | 23.6 μM | [1] | |

| C2C12 cells expressing α1β1 | GLOGEN | 24.4 μM | [1] | |

| EV Uptake Inhibition | Lung Fibroblasts (LFs) | CAF-derived EVs | Effective at 0.5-2 μM | [1] |

In Vivo Efficacy of TC-I 15 in a Salivary Adenoid Cystic Carcinoma (SACC) Lung Metastasis Model

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| C57BL/6J mice | TC-I 15 | 10 μg, intravenous injection, every other day for three weeks | Inhibition of pre-metastatic niche formation, reduced SACC lung metastasis | [1] |

Signaling Pathway

The mechanism of TC-I 15 in inhibiting lung metastasis involves the disruption of signaling between cancer-associated fibroblasts (CAFs) and lung fibroblasts. CAFs release extracellular vesicles (EVs) that travel to the lungs and are taken up by lung fibroblasts via integrin α2β1. This uptake triggers the activation of lung fibroblasts, leading to the formation of a pre-metastatic niche. This activation involves the TGF-β signaling pathway, resulting in increased expression of downstream effectors such as phosphorylated Smad3 (p-Smad3) and Periostin (POSTN). TC-I 15 blocks the initial step of this cascade by inhibiting the integrin α2β1-mediated uptake of CAF-derived EVs.

Caption: Signaling pathway of TC-I 15 in inhibiting lung metastasis.

Experimental Protocols

Protocol 1: In Vivo Inhibition of Lung Metastasis in a SACC Mouse Model

This protocol is based on studies demonstrating the efficacy of TC-I 15 in a salivary adenoid cystic carcinoma (SACC) lung metastasis model.[1]

1. Materials:

-

TC-I 15

-

Salivary Adenoid Cystic Carcinoma (SACC) cell line (e.g., SACC-LM)

-

Cancer-Associated Fibroblasts (CAFs)

-

Female C57BL/6J mice (6-8 weeks old)

-

Cell culture medium and supplements

-

Reagents for EV isolation (e.g., ultracentrifugation, size exclusion chromatography)

-

Sterile PBS

-

Vehicle for TC-I 15 (e.g., DMSO and saline)

-

Anesthesia for animal procedures

-

Instruments for intravenous injection

2. Methods:

2.1. Preparation of SACC Cells and CAF-derived EVs:

-

Culture SACC cells and CAFs under standard conditions.

-

Isolate EVs from the conditioned medium of CAFs using established protocols such as differential ultracentrifugation or commercially available kits.

-

Characterize the isolated EVs for size, concentration, and protein markers (e.g., CD9, CD63, integrin α2).

2.2. Animal Model of Lung Metastasis:

-

Harvest SACC cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

-

Anesthetize the mice.

-

Inject 100 µL of the SACC cell suspension into the lateral tail vein of each mouse.

-

Concurrently, inject a preparation of CAF-derived EVs (concentration to be optimized based on preliminary studies) via the tail vein to promote the formation of a pre-metastatic niche.

2.3. Administration of TC-I 15:

-

Prepare a stock solution of TC-I 15 in DMSO.

-

On the day of injection, dilute the stock solution with sterile saline to the final concentration. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Administer 10 µg of TC-I 15 per mouse via intravenous injection.

-

Begin treatment on the day of tumor cell inoculation and continue every other day for a total of three weeks.

-

Include a vehicle control group receiving the same volume of the vehicle solution on the same schedule.

2.4. Quantification of Lung Metastasis:

-

At the end of the treatment period (e.g., 6 weeks post-inoculation), euthanize the mice.

-

Harvest the lungs and fix them in 10% neutral buffered formalin.

-

Paraffin-embed the lung tissue and prepare sections for histological analysis.

-

Stain the lung sections with Hematoxylin and Eosin (H&E).

-

Quantify the number and area of metastatic nodules on the lung surface and within the lung parenchyma using a dissecting microscope or by analyzing the H&E-stained sections with image analysis software.

Protocol 2: In Vitro Inhibition of CAF-EV Uptake by Lung Fibroblasts

1. Materials:

-

TC-I 15

-

Primary human lung fibroblasts (LFs)

-

CAF-derived EVs (labeled with a fluorescent dye, e.g., PKH67)

-

Cell culture medium and supplements

-

Fluorescence microscope or flow cytometer

2. Methods:

-

Seed lung fibroblasts in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the lung fibroblasts with varying concentrations of TC-I 15 (e.g., 0, 0.5, 1, 2 µM) for 1 hour.

-

Add fluorescently labeled CAF-derived EVs to the culture medium and incubate for a defined period (e.g., 4 hours).

-

Wash the cells thoroughly with PBS to remove unbound EVs.

-

Visualize and quantify the uptake of EVs by the lung fibroblasts using fluorescence microscopy or flow cytometry. A reduction in fluorescence intensity in the TC-I 15-treated cells compared to the control indicates inhibition of EV uptake.

Experimental Workflow Visualization

Caption: Workflow for in vivo evaluation of TC-I 15.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and obtustatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular vesicles of carcinoma-associated fibroblasts creates a pre-metastatic niche in the lung through activating fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of TC-I 15 Treated Platelets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelets, small anucleated cell fragments derived from megakaryocytes, play a critical role in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and aggregate to form a hemostatic plug. Collagen, a major component of the extracellular matrix, is a potent activator of platelets, initiating a cascade of signaling events that lead to thrombus formation. This process is primarily mediated by the interaction of collagen with its receptors on the platelet surface, including integrin α2β1.

TC-I 15 is a small molecule, allosteric inhibitor of the collagen-binding integrin α2β1.[1][2] By targeting this key receptor, TC-I 15 effectively inhibits platelet adhesion to collagen and subsequent thrombus deposition, highlighting its potential as an antithrombotic agent.[1][2][3] While TC-I 15 has been shown to be a potent inhibitor of α2β1, it may also exhibit off-target effects on other collagen-binding integrins, such as α1β1 and α11β1, which should be considered in cellular contexts where these integrins are expressed.[2] However, since platelets primarily express α2β1 as their major collagen-binding integrin and lack α1β1 or α11β1, TC-I 15 can be considered a specific inhibitor of collagen-mediated platelet activation in this context.[2]

Flow cytometry is a powerful and versatile technique for the rapid, multi-parameter analysis of single cells or particles in suspension.[4][5] It is an invaluable tool for studying platelet function, allowing for the quantification of platelet activation markers, aggregation, and the formation of platelet-leukocyte aggregates in small volumes of whole blood or platelet-rich plasma.[4][5][6] This document provides detailed application notes and protocols for the use of flow cytometry to analyze the effects of TC-I 15 on platelet function.

Principle of the Assay

These protocols describe the use of flow cytometry to assess the inhibitory effect of TC-I 15 on collagen-induced platelet activation. Platelets, either in platelet-rich plasma (PRP) or whole blood, are pre-incubated with TC-I 15 or a vehicle control before being stimulated with a collagen-related peptide (CRP) or other collagen forms. The activation status of the platelets is then determined by staining with fluorescently-labeled monoclonal antibodies against specific platelet activation markers. Key markers include:

-

P-selectin (CD62P): A protein stored in α-granules of resting platelets that is rapidly translocated to the cell surface upon activation. Its presence is a hallmark of platelet degranulation.

-

Activated GPIIb/IIIa (αIIbβ3): This integrin undergoes a conformational change upon platelet activation, enabling it to bind fibrinogen and mediate platelet aggregation. The PAC-1 antibody specifically recognizes the activated form of GPIIb/IIIa.

By quantifying the expression of these markers, the inhibitory effect of TC-I 15 on collagen-mediated platelet activation can be precisely measured.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry analysis of TC-I 15 treated platelets.

Table 1: Effect of TC-I 15 on P-selectin (CD62P) Expression in Collagen-Stimulated Platelets

| Treatment Condition | Concentration | Mean Fluorescence Intensity (MFI) of CD62P | % of CD62P Positive Platelets |

| Unstimulated Control | - | 150 ± 25 | 2.5 ± 0.8 |